Gadodiamide hydrate

概要

説明

Gadodiamide is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a linear, non-ionic complex of gadolinium, which is a rare earth metal. Gadodiamide is marketed under the brand name Omniscan and is used to visualize blood vessels, detect lesions, and assess abnormal vascularity in various parts of the body, including the central nervous system .

準備方法

Synthetic Routes and Reaction Conditions

Gadodiamide is synthesized by complexing gadolinium ions with diethylenetriaminepentaacetic acid (DTPA) derivatives. The process involves the following steps:

Preparation of DTPA-BMA: Diethylenetriaminepentaacetic acid bis(methylamide) (DTPA-BMA) is synthesized by reacting DTPA with methylamine under controlled conditions.

Complexation with Gadolinium: The DTPA-BMA is then reacted with gadolinium chloride in an aqueous solution. The reaction is carried out at a pH of around 6-7 to ensure optimal complexation.

Purification: The resulting gadodiamide complex is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products

Industrial Production Methods

Industrial production of gadodiamide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of DTPA-BMA and gadolinium chloride are reacted in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure it meets pharmaceutical standards.

化学反応の分析

Dissociation in Acidic and Physiological Environments

Gadodiamide’s linear structure and non-ionic nature result in lower kinetic inertness compared to macrocyclic agents. Key findings include:

- Dissociation half-life : In 0.1N HCl (pH 1.2), gadodiamide dissociates rapidly, with a half-life of ~35 seconds, versus >1 month for macrocyclic agents like gadoterate .

- Thermodynamic stability : Log K<sub>therm</sub> = 16.9, significantly lower than macrocyclic agents (e.g., log K<sub>therm</sub> = 23.5 for gadoteridol) .

Under physiological conditions (pH 7.4), dissociation releases free Gd<sup>3+</sup>, which can precipitate with endogenous anions (e.g., PO<sub>4</sub><sup>3−</sup>, CO<sub>3</sub><sup>2−</sup>) . This reaction is critical in patients with impaired renal function, where delayed excretion increases Gd<sup>3+</sup> exposure .

Transmetalation with Endogenous Ions

The chelate’s lower stability facilitates Gd<sup>3+</sup> exchange with physiological cations:

- Zn<sup>2+</sup>, Ca<sup>2+</sup>, Fe<sup>3+</sup> : Compete for binding with the diethylenetriaminepentaacetate (DTPA)-bisamide ligand, displacing Gd<sup>3+</sup> .

- Consequence : Free Gd<sup>3+</sup> forms insoluble salts (e.g., GdPO<sub>4</sub>) or binds to proteins, contributing to tissue deposition .

| Competing Ion | Affinity for DTPA-Bisamide | Clinical Impact |

|---|---|---|

| Zn<sup>2+</sup> | Moderate | Hypozincemia risk |

| Ca<sup>2+</sup> | Low | Minimal |

| PO<sub>4</sub><sup>3−</sup> | High | GdPO<sub>4</sub> precipitation |

Reactions with Environmental Oxidants

In wastewater treatment, gadodiamide reacts with hydroxyl radicals (·OH) and ozone:

- ·OH Degradation : Oxidative cleavage of the DTPA-bisamide ligand, releasing Gd<sup>3+</sup> and generating low-molecular-weight byproducts .

- Ozone Reactivity : Limited direct reaction, but synergistic effects with ·OH accelerate decomposition .

Hydration and Ligand Dynamics

- Coordination Sites : Gadodiamide’s octadentate ligand leaves one coordination site for a water molecule, enhancing relaxivity but reducing stability .

- Hydration Number (q) : q = 1, confirmed via luminescence lifetime measurements in isomorphic europium complexes .

Stability in Biological Matrices

Comparative Stability with Other GBCAs

| Agent (Brand) | Structure | Log K<sub>therm</sub> | Dissociation Half-Life (pH 1) |

|---|---|---|---|

| Gadodiamide | Linear, non-ionic | 16.9 | 35 s |

| Gadoterate | Macrocyclic, ionic | 25.6 | >30 days |

| Gadobenate | Linear, ionic | 22.6 | <5 s |

Key Implications

- Clinical Toxicity : Free Gd<sup>3+</sup> from dissociation or transmetalation correlates with nephrogenic systemic fibrosis (NSF) and tissue deposition .

- Environmental Impact : Degradation byproducts in wastewater pose ecological risks due to Gd<sup>3+</sup> persistence .

Gadodiamide’s chemical behavior underscores the importance of ligand design in balancing diagnostic efficacy and safety. Macrocyclic agents, with superior kinetic inertness, remain preferable for high-risk populations .

科学的研究の応用

MRI Applications

Gadodiamide hydrate is primarily used in MRI due to its paramagnetic properties, which enhance image contrast. Its effectiveness as a contrast agent is influenced by several factors:

- Relaxivity : The relaxivity of gadolinium-based agents is crucial for their performance in MRI. Research indicates that hydration number significantly impacts relaxivity values, with higher hydration leading to better imaging outcomes .

- Nanoparticle Development : Recent studies have focused on developing gadolinium-doped nanoparticles that exhibit improved relaxivity and stability compared to traditional GBCAs. These nanoparticles can provide targeted imaging capabilities and multimodal applications .

Innovative Gadolinium-Based Nanomaterials

The synthesis of gadolinium-based nanomaterials has opened new avenues for research and application:

- Nanohydrogels : Gadolinium-based nanohydrogels have been investigated for their biocompatibility and effectiveness as MRI contrast agents. In vivo studies have shown promising results regarding their safety and efficacy, particularly in evaluating histological changes in tissues .

- Synthesis Techniques : Various synthesis techniques have been explored to create gadolinium nanoparticles with enhanced properties. For instance, methods involving sodium gadolinium fluoride have demonstrated potential for biomedical applications due to their favorable characteristics .

Case Study 1: Biocompatibility of Gadolinium Nanohydrogels

- Objective : To evaluate the biocompatibility of gadolinium-based nanohydrogels.

- Methodology : In vivo studies were conducted on CD-1 albino mice, assessing histological changes in liver, heart, and kidney tissues.

- Findings : The study reported no significant adverse effects on organ function or structure, indicating that these nanohydrogels could be safe for clinical use as MRI contrast agents .

Case Study 2: Relaxivity Enhancement through Nanoparticle Design

- Objective : To investigate the impact of hydration number on the relaxivity of gadolinium-based nanoparticles.

- Methodology : Various complexes were synthesized with differing hydration numbers to assess their magnetic relaxation properties.

- Findings : Enhanced relaxivity was observed with increased hydration numbers, suggesting that optimizing hydration can significantly improve the effectiveness of GBCAs in MRI applications .

Comparative Analysis of this compound and Other GBCAs

| Property | This compound | Macrocyclic GBCAs | Ionic GBCAs |

|---|---|---|---|

| Stability | Moderate | High | Low |

| Relaxivity | Moderate | High | Variable |

| Safety Profile | Moderate | High | Lower |

| FDA Approval Year | 1993 | Various | Various |

作用機序

Gadodiamide works by shortening the relaxation times of hydrogen protons in tissues where it accumulates. This results in increased signal intensity on T1-weighted MRI images, providing enhanced contrast. The gadolinium ion in gadodiamide has seven unpaired electrons, which makes it highly paramagnetic. This property allows it to interact with nearby water molecules, altering their magnetic properties and enhancing the MRI signal .

類似化合物との比較

Similar Compounds

- Gadopentetate Dimeglumine (Magnevist)

- Gadobenate Dimeglumine (MultiHance)

- Gadoteridol (ProHance)

- Gadobutrol (Gadovist)

- Gadoterate Meglumine (Dotarem)

Uniqueness

Gadodiamide is unique among gadolinium-based contrast agents due to its linear, non-ionic structure. This structure makes it less stable compared to macrocyclic agents like gadoterate meglumine, which are more resistant to dissociation and gadolinium release. gadodiamide’s non-ionic nature reduces the risk of adverse reactions compared to ionic agents .

Conclusion

Gadodiamide is a crucial compound in the field of diagnostic imaging, providing enhanced contrast for MRI scans. Its unique chemical structure and properties make it an effective tool for visualizing internal structures and diagnosing various medical conditions. Despite its potential for gadolinium retention, gadodiamide remains a valuable contrast agent in both clinical and research settings.

生物活性

Gadodiamide hydrate, commercially known as Omniscan, is a gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. Understanding its biological activity is crucial for assessing its safety and efficacy in clinical applications. This article delves into the pharmacological properties, biological interactions, and clinical implications of this compound, supported by diverse research findings.

Chemical and Pharmacological Properties

Gadodiamide is a paramagnetic molecule that alters the relaxation rates of water protons in its vicinity when placed in a magnetic field. This property enhances the contrast in MRI scans, particularly in tissues where gadodiamide accumulates due to disrupted blood-brain barriers or abnormal vascularity .

Key Pharmacokinetic Parameters:

- Volume of Distribution : Approximately 200 ± 61 mL/kg, equivalent to extracellular water.

- Elimination Route : 95.4 ± 5.5% of the administered dose is eliminated via urine within 24 hours.

- Half-Life : Mean distribution half-life of 3.7 ± 2.7 minutes and elimination half-life of 77.8 ± 16 minutes .

Biological Interactions

Gadodiamide exhibits unique interactions at a cellular level, particularly concerning its influence on calcium and magnesium levels in serum. A study indicated that gadodiamide injection led to a significant drop in serum calcium levels, particularly in patients with renal insufficiency . This effect is critical as it can lead to spurious hypocalcemia readings, complicating clinical assessments.

Table 1: Effects of Gadodiamide on Serum Levels

Clinical Case Studies

Several clinical studies have evaluated the safety and biological effects of this compound:

- Nephrogenic Systemic Fibrosis (NSF) : A retrospective study indicated potential links between gadolinium-based contrast agents and NSF, particularly in patients with severe renal impairment .

- Neurotoxicity Assessment : Animal studies have shown no significant histopathological neurotoxicity following single or repeated doses of gadodiamide, although trace levels of gadolinium retention were noted in brain structures like the globus pallidus and dentate nucleus .

- Multiple Sclerosis (MS) Patients : Research has shown that MS patients receiving multiple doses of gadodiamide exhibited increased T1 hyperintensity in dentate nuclei on MRI scans, suggesting possible long-term retention effects associated with linear GBCAs .

The mechanism by which gadodiamide enhances MRI contrast primarily involves its paramagnetic properties that influence T1 relaxation times in tissues where it accumulates. This alteration leads to increased signal intensity on MRI scans, facilitating the visualization of lesions with abnormal vascularity . Importantly, gadodiamide does not cross an intact blood-brain barrier, limiting its accumulation in normal brain tissue but allowing it to highlight pathological conditions effectively.

Safety Profile and Toxicity

Gadodiamide is generally considered safe for use in MRI; however, certain risks have been identified:

- Nephrotoxicity : While not directly nephrotoxic, its use in patients with renal impairment requires caution due to potential complications such as NSF.

- Electrolyte Imbalances : The compound can interfere with serum calcium and magnesium measurements, leading to misdiagnosis if not properly accounted for .

特性

Key on ui mechanism of action |

Gadodiamide paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadodiamide accumulates. |

|---|---|

CAS番号 |

122795-43-1 |

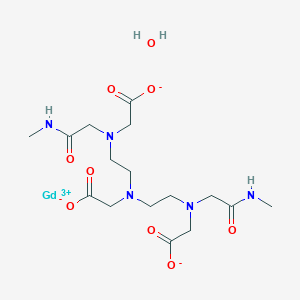

分子式 |

C16H30GdN5O10 |

分子量 |

609.7 g/mol |

IUPAC名 |

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);dihydrate |

InChI |

InChI=1S/C16H29N5O8.Gd.2H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;2*1H2/q;+3;;/p-3 |

InChIキー |

OJISUAHWVIGHQC-UHFFFAOYSA-K |

SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Gd+3] |

正規SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.O.[Gd+3] |

密度 |

MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/ |

Key on ui other cas no. |

131410-48-5 |

関連するCAS |

131410-48-5 (parent) |

溶解性 |

Freely soluble in water Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform |

同義語 |

gadodiamide Gd-DTPA bis-(methylamide) Gd-DTPA-BMA Omniscan Omniscan Unique Softpack |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of gadodiamide?

A1: Gadodiamide is a gadolinium-based contrast agent with the molecular formula C16H26GdN5O9 and a molecular weight of 573.7 g/mol. []

Q2: What is the chemical structure of gadodiamide?

A2: Gadodiamide is a nonionic, linear chelate. It consists of gadolinium ion (Gd3+) complexed with diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA). []

Q3: Does the presence of excipients affect the stability and biodistribution of gadodiamide?

A3: Research suggests that the presence of calcium(DTPA-BMA) as an excipient in formulated gadodiamide can decrease the amounts of residual gadolinium measured in the whole body, bone, and liver in mice compared with levels obtained when gadodiamide is injected alone. []

Q4: How does the stability of gadodiamide compare to other gadolinium chelates?

A4: Compared to macrocyclic gadolinium chelates like gadoteridol and gadoterate, gadodiamide, a linear chelate, exhibits lower stability, leading to higher residual gadolinium levels in tissues at longer residence times. []

Q5: Does the stability of gadodiamide vary depending on the environment?

A5: Yes, in vitro studies have shown that gadodiamide can dissociate in serum, both rat and human, highlighting its potential instability in biological environments. []

Q6: How is gadodiamide eliminated from the body?

A6: Gadodiamide is primarily excreted through the kidneys. Studies in rats show that 94% of the administered dose is excreted in urine within the first 24 hours after administration. []

Q7: How does renal function affect the elimination of gadodiamide?

A7: In patients with renal insufficiency, the excretion of gadodiamide is prolonged compared with healthy individuals. [] Patients on hemodialysis can eliminate gadodiamide efficiently through dialysis, with 74.1% removed after the first session and 98.8% after the third session. []

Q8: Can gadodiamide be used to assess glomerular filtration rate in renal transplant patients?

A8: Studies indicate that gadodiamide clearance can be used as a marker for glomerular filtration rate in renal transplant patients with moderately to severely impaired renal function. []

Q9: How does gadodiamide cross the blood-brain barrier?

A9: Research suggests that gadodiamide can enter the brain via cerebrospinal fluid (CSF). Dynamic MRI in rats showed a rapid transition of gadodiamide from blood to CSF. [] The distribution pattern suggests dependence on both blood flow and CSF flow. []

Q10: Does gadodiamide enter the lumen of prostatic glands?

A10: X-ray fluorescence microscopy in a mouse model revealed that intravenously administered gadodiamide is taken up by the glandular lumens of the mouse prostate. []

Q11: What is the effect of gadodiamide on fibroblasts?

A11: Gadodiamide has been shown to "activate" fibroblasts, stimulating their growth and synthesis of hyaluronan and collagen. [] This activation may contribute to the development of nephrogenic systemic fibrosis (NSF). []

Q12: What are the effects of gadodiamide on human keratinocytes?

A12: In vitro studies show that high concentrations of gadodiamide induce both autophagy and apoptosis in human keratinocyte HaCaT cells. []

Q13: What is the effect of gadodiamide on normal brain glial cells?

A13: High concentrations of gadodiamide have been shown to induce autophagy and apoptosis in normal brain glial SVG P12 cells. []

Q14: Can gadodiamide be used to monitor drug distribution during convection-enhanced delivery (CED) in the brain?

A14: Research in primates shows that co-infusing gadodiamide with therapeutic agents during CED allows real-time MRI monitoring of drug distribution. []

Q15: What is nephrogenic systemic fibrosis (NSF)?

A15: NSF is a rare, debilitating fibrosing disorder primarily affecting the skin of patients with renal insufficiency. [, ]

Q16: What is the association between gadodiamide and NSF?

A16: Multiple studies have identified a strong association between gadodiamide administration and the development of NSF, particularly in patients with severe renal impairment. [, , , , , , , ]

Q17: What are the risk factors for developing NSF after gadodiamide administration?

A17: Risk factors for developing NSF after gadodiamide administration include severe renal impairment (stage 5 CKD or dialysis), cumulative gadodiamide exposure, high-dose erythropoietin treatment, and elevated serum calcium and phosphate levels. [, , , , , ]

Q18: Are there specific patient populations that should avoid gadodiamide administration?

A18: Gadodiamide is contraindicated in patients with severe renal insufficiency (stage 5 CKD or dialysis) due to the high risk of developing NSF. [, , ] Pregnant women should also avoid unstable gadolinium agents, including gadodiamide, due to the risk of gadolinium release and potential toxicity to the fetus. []

Q19: Does prophylactic saline hydration protect against gadodiamide-induced nephropathy in rats?

A19: Studies in rats show that prophylactic 0.9% saline hydration can significantly inhibit high-dose gadodiamide-induced nephropathy, reducing the extent of creatinine clearance reduction and renal tubular cell injuries. []

Q20: How does gadodiamide compare to other GBCAs in terms of safety in a rat model of renal failure?

A20: In a rat model of severe renal failure, gadodiamide administration was associated with high morbidity-mortality and skin lesions, whereas macrocyclic GBCAs like gadopiclenol, gadoterate, and gadobutrol did not induce such effects. []

Q21: Can gadodiamide cause acute adverse events?

A21: Yes, both allergic-like and physiologic reactions have been reported after gadodiamide administration, though less frequently compared to some other GBCAs like gadobenate and gadobutrol. []

Q22: Does gadodiamide accumulate in the brain?

A22: Studies have demonstrated gadolinium retention in various brain regions after repeated administration of gadodiamide, particularly in the deep cerebellar nuclei (DCN) and globus pallidus (GP). [, , , , , , , ]

Q23: How does the extent of brain gadolinium deposition compare between gadodiamide and other GBCAs?

A23: Linear GBCAs, including gadodiamide, result in significantly higher brain Gd concentrations compared with macrocyclic GBCAs. [, , , , , ]

Q24: What are the long-term effects of gadolinium retention in the brain?

A24: While gadolinium deposition in the brain has been observed after GBCA administration, it has not been clearly linked to any adverse effects or histopathological alterations. [, ] More research is needed to understand the long-term consequences of this deposition.

Q25: What is the chemical speciation of gadolinium retained in the brain after gadodiamide administration?

A25: Comprehensive speciation analysis revealed that the majority of Gd retained in the DCN after repeated gadodiamide administrations was present as insoluble particulate species, likely composed of mixed Gd/Ca phosphates. [] Only a small amount of Gd was present in soluble fractions, mainly bound to macromolecules. []

Q26: Is there evidence for transmetalation of gadolinium with endogenous metals in the brain?

A26: Analysis of the spatial distribution of Gd, Fe, and Mn in the rat brain did not reveal significant colocalization between Gd and endogenous Fe or Mn. [] This suggests that local transmetalation with these metals is unlikely to be the main mechanism responsible for Gd deposition patterns. []

Q27: How does the spatial distribution of Gd in the brain after gadodiamide administration relate to the distribution of other elements?

A27: Laser ablation-inductively coupled plasma mass spectrometry revealed high Gd concentrations in various structures of the gray matter after gadodiamide administration, including some structures not previously reported to retain Gd. [] This spatial pattern did not correlate with the distribution of endogenous Fe or Mn, suggesting that other factors besides transmetalation influence Gd deposition. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。